Product packaging for Benzenamine, 2-[(aminooxy)carbonyl]-(Cat. No.:CAS No. 67718-42-7)

Benzenamine, 2-[(aminooxy)carbonyl]-

Cat. No.: B3356630
CAS No.: 67718-42-7
M. Wt: 152.15 g/mol
InChI Key: ZOCOFPHXCWCZQJ-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(aminooxy)carbonyl]-, also known as amino N-phenylcarbamate or N-((aminooxy)carbonyl)aniline, is a small molecule organic compound with the molecular formula C7H8N2O2 and an average molecular weight of 152.15 g/mol . This compound is characterized by its aminooxy and anilino functional groups, which are key to its research applications. The primary research value of this compound stems from the reactivity of its aminooxy moiety (RNH2). Aminooxy groups undergo highly efficient and chemoselective "click chemistry" reactions with carbonyl groups (aldehydes and ketones) to form stable oxime ether linkages . This oximation reaction is versatile, proceeds under mild conditions in a variety of solvents including water, and is therefore a powerful tool for bioconjugation and the synthesis of more complex molecules . While specific therapeutic indications are not approved, its interaction with biological targets has been documented; for instance, the compound has been identified as a ligand for Chitinase B from the bacterium Serratia marcescens . Researchers can utilize this compound as a building block to create novel chemical entities or as a derivatization agent for the analysis of carbonyl-containing metabolites via techniques like gas chromatography-mass spectrometry (GC-MS) . Benzenamine, 2-[(aminooxy)carbonyl]- is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B3356630 Benzenamine, 2-[(aminooxy)carbonyl]- CAS No. 67718-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

amino 2-aminobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-4-2-1-3-5(6)7(10)11-9/h1-4H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCOFPHXCWCZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471589
Record name Benzenamine, 2-[(aminooxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67718-42-7
Record name Benzenamine, 2-[(aminooxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzenamine, 2 Aminooxy Carbonyl and Its Precursors

Retrosynthetic Analysis of the Aminooxycarbonyl Aniline (B41778) Framework

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, commercially available precursors. airitilibrary.com For Benzenamine, 2-[(aminooxy)carbonyl]- (2-aminobenzohydroxamic acid), the analysis begins by disconnecting the most accessible bonds, typically those connected to heteroatoms. amazonaws.com

The primary disconnection is the C-N bond of the hydroxamic acid functional group. This is a common and reliable transformation, leading back to a 2-aminobenzoic acid derivative (such as an ester or acyl chloride) and hydroxylamine (B1172632). wikipedia.orgnih.gov This simplifies the target to a readily accessible class of precursors.

The second key disconnection addresses the ortho-substituted aniline core. This involves breaking the bond between the aromatic ring and the carboxyl group (or its precursor). This step highlights the central challenge of the synthesis: the need for a robust method for the ortho-functionalization of an aniline derivative. This leads to two main precursor pathways:

Aniline itself, which requires a subsequent ortho-carboxylation or introduction of a carboxyl equivalent.

An ortho-substituted benzene (B151609) derivative (e.g., 2-nitrobenzoic acid) where the amino group is installed later via functional group interconversion (FGI), such as the reduction of a nitro group.

This analysis points toward three critical areas of synthetic strategy: methods for ortho-functionalizing the aniline core, the potential need for protecting groups to control reactivity and regioselectivity, and the final step of constructing the hydroxamic acid.

Strategies for Ortho-Functionalization of the Benzenamine Core

Achieving selective functionalization at the position ortho to the amino group is paramount. The powerful electron-donating nature of the amine directs electrophiles to the ortho and para positions, but controlling this reactivity to achieve mono-ortho substitution can be challenging. byjus.comchemistrysteps.com Several advanced strategies have been developed to address this.

Directed ortho-metalation (DoM) is a powerful technique for achieving exclusive ortho-functionalization. wikipedia.org The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position to form an aryllithium intermediate. wikiwand.com This intermediate can then react with a suitable electrophile.

The primary amino group of aniline is acidic and reacts with organolithium reagents, making it incompatible with DoM. Therefore, the amine must first be converted into a suitable DMG. organic-chemistry.org Amides, carbamates, and sulfonamides are excellent DMGs. organic-chemistry.orgharvard.edunih.gov For instance, the aniline can be acylated to form an N-aryl amide, which then directs lithiation. Trapping the resulting ortho-lithiated species with carbon dioxide, followed by hydrolysis, yields the corresponding 2-aminobenzoic acid after deprotection of the amide.

Directing GroupMetalating AgentElectrophileResulting Functionality
-NHCORn-BuLi or s-BuLi/TMEDACO₂Carboxylic Acid
-OCONR₂s-BuLi/TMEDAI₂Iodide
-SO₂tBut-BuLiDMFAldehyde
-P(O)(NEt₂)₂n-BuLiMe₃SiClTrimethylsilyl (B98337)

This table summarizes various directing metalation groups (DMGs) and reagents used for the ortho-functionalization of aniline derivatives.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. The amino group in aniline is a strong activating group and an ortho, para-director. byjus.com However, direct EAS reactions on aniline often lead to issues:

Polysubstitution : The high reactivity can lead to multiple substitutions, as seen in the reaction with bromine water which yields 2,4,6-tribromoaniline. byjus.comyoutube.com

Lack of Regioselectivity : In reactions like nitration, the strongly acidic conditions can protonate the amine to form the anilinium ion, which is a meta-director, leading to a mixture of products. chemistrysteps.comyoutube.com

To control these reactions for selective ortho-substitution, the reactivity of the amino group is typically attenuated by converting it into an amide (e.g., acetanilide). This protected group is still an ortho, para-director but is less activating, preventing polysubstitution. Furthermore, the steric bulk of the protecting group can favor para substitution, but under certain conditions, ortho-isomers can be obtained and separated. To selectively obtain the para-product during nitration, for example, the amine is first protected, the nitration is performed, and then the protecting group is removed. youtube.com

Modern transition-metal-catalyzed cross-coupling reactions offer versatile methods for constructing functionalized anilines. researchgate.net While often used for C-N bond formation (e.g., Buchwald-Hartwig amination), they are also instrumental in C-C bond formation, which can be applied to build the target framework. nih.gov

One approach involves starting with an ortho-haloaniline and using a palladium-catalyzed reaction like the Suzuki coupling to introduce a carboxyl group equivalent. mdpi.com More recent advancements include direct C-H functionalization, where a catalyst, often guided by a directing group, selectively activates a C-H bond at the ortho position for coupling with a reaction partner. researchgate.net These methods can be highly efficient and regioselective, providing a streamlined route to ortho-substituted anilines from simpler precursors. acs.orgrsc.org

Reaction TypeCatalystReactantsKey Feature
Suzuki CouplingPd(dtbpf)Cl₂Aryl Boronic Acid + BromoanilineC-C bond formation in water. mdpi.com
Buchwald-Hartwig AminationPalladium ComplexAryl Halide + AmineForms C-N bonds. researchgate.net
Ullmann CondensationCopper CatalystAryl Halide + AnilineClassic method for C-N coupling, improved with modern ligands. chemrxiv.org
Photoredox/Nickel CatalysisNi/PhotocatalystAryl Halide + AnilineMild conditions for C-N bond formation using visible light. nih.gov

This table presents a comparison of common cross-coupling reactions utilized in the synthesis and derivatization of anilines.

Formation of the Aminooxycarbonyl Moiety

The final key transformation in the synthesis of Benzenamine, 2-[(aminooxy)carbonyl]- is the creation of the hydroxamic acid group from a carboxylic acid precursor.

Hydroxamic acids are typically synthesized by the reaction of a carboxylic acid derivative with hydroxylamine or its salts. wikipedia.org A variety of methods have been developed to achieve this transformation efficiently. nih.goveurjchem.com

The most common routes involve:

From Esters : The reaction of a methyl or ethyl ester of the carboxylic acid with hydroxylamine, often in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. wikipedia.org

From Acyl Chlorides : The reaction of a highly reactive acyl chloride with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl formed. eurjchem.com

Direct Coupling : The direct coupling of a carboxylic acid with hydroxylamine using a coupling agent, such as carbodiimides (e.g., DCC, EDC) or reagents like cyanuric chloride, which activate the carboxylic acid in situ. nih.gov

For the synthesis of 2-aminobenzohydroxamic acid, a precursor like methyl 2-aminobenzoate (B8764639) would be treated with a basic solution of hydroxylamine. The reaction proceeds via nucleophilic acyl substitution, where hydroxylamine displaces the alkoxide from the ester, yielding the final hydroxamic acid product.

PrecursorReagentsConditionsReference
Carboxylic Acid EsterNH₂OH, Base (e.g., KOH, NaOH)Methanol (B129727) or aqueous solution wikipedia.org
Carboxylic AcidNH₂OH·HCl, Coupling Agent (e.g., EDC, Cyanuric Chloride), BaseOrganic Solvent (e.g., DMF, DCM) nih.gov
Acyl ChlorideNH₂OH·HCl, Base (e.g., Et₃N, Pyridine)Anhydrous organic solvent eurjchem.com

This table outlines common methods for the synthesis of hydroxamic acids from various carboxylic acid derivatives.

Introduction of the Aminooxy Group via O-Alkylation or O-Acylation

The formation of the C-O-N linkage is a critical step in the synthesis of Benzenamine, 2-[(aminooxy)carbonyl]-. This is typically achieved by forming a bond between the oxygen atom of an N-hydroxy compound and a carbon atom of the 2-aminobenzoyl precursor. The primary methods for this transformation are O-alkylation and O-acylation.

O-Alkylation Strategies O-alkylation involves the reaction of an N-hydroxy nucleophile with an electrophilic carbon source. A common and direct approach is the O-alkylation of a protected hydroxylamine, such as tert-butyl N-hydroxycarbamate, using the methanesulfonate (B1217627) of the corresponding alcohol precursor, followed by acidic deprotection. organic-chemistry.org In the context of the target molecule, the 2-aminobenzoyl moiety would first be reduced to an alcohol to serve as the electrophile.

A more versatile method is the Mitsunobu reaction, which allows for the coupling of an alcohol with an N-hydroxy compound under mild conditions. acs.orgnih.govnih.gov For instance, N-hydroxyphthalimide can be alkylated with an appropriate alcohol, and the resulting phthalimidooxy compound can then be deprotected using hydrazine (B178648) or methylhydrazine to release the free aminooxy group. acs.orgnih.gov

O-Acylation Strategies O-acylation involves the reaction of a hydroxylamine derivative with an activated carboxylic acid, such as an acyl chloride or anhydride. The chemoselective O-acylation of hydroxylamines can be challenging due to the presence of two nucleophilic sites (N and O). However, under specific, often acidic conditions, O-acylation can be favored. nih.gov The synthesis of O-benzoylhydroxylamine, for example, has been well-documented and serves as a model for this type of transformation. acs.org In this approach, a protected 2-aminobenzoic acid derivative would be activated and reacted with hydroxylamine to form the desired O-acylhydroxylamine intermediate.

The following table summarizes key methods for introducing the aminooxy group.

Table 1: Methods for Aminooxy Group Introduction

Method Reagents Key Features
O-Alkylation tert-butyl N-hydroxycarbamate, Methanesulfonates Direct, requires alcohol precursor. organic-chemistry.org
Mitsunobu Reaction N-hydroxyphthalimide, DEAD/DIAD, PPh₃ Mild conditions, versatile for various alcohols. acs.orgnih.gov

| O-Acylation | Acyl Halides/Anhydrides, Hydroxylamine | Direct acylation of hydroxylamine. nih.govacs.org |

Carbamate (B1207046) Bond Formation Strategies

The synthesis of the carbamate linkage (–O–C(O)–N–) is central to the final structure. Several strategies exist for forming this bond, ranging from classical methods to modern, catalytic approaches.

A primary method involves reacting an alcohol (or in this case, the oxygen of the aminooxy group) with an isocyanate. organic-chemistry.org This would entail converting a 2-aminobenzoyl derivative into an isocyanate, which then traps the aminooxy nucleophile. However, a more direct route for the target molecule involves the reaction of the 2-aminobenzoyl precursor with a carbonylating agent to form an intermediate that then reacts with the aminooxy group.

Safer and more common alternatives to highly toxic phosgene (B1210022) include diphosgene and triphosgene. N,N'-Carbonyldiimidazole (CDI) is another effective reagent that reacts with amines to form carbamoylimidazolium salts, which can then react with nucleophiles like aminooxy compounds to yield carbamates. nih.gov

Modern synthetic efforts focus on greener alternatives, such as the direct use of carbon dioxide (CO₂). Three-component coupling reactions involving an amine, CO₂, and an alkyl halide can efficiently produce carbamates under mild conditions, often facilitated by a base like cesium carbonate. nih.govnih.govorganic-chemistry.org This approach avoids the N-alkylation of the starting amine. organic-chemistry.org Additionally, transcarbamoylation, where a carbamate is exchanged from one alcohol to another, can be achieved using catalysts such as tin(IV) compounds with donors like phenyl carbamate. organic-chemistry.org

Table 2: Carbamate Formation Strategies

Strategy Reagents/Catalysts Description
Isocyanate Route Isocyanate, Hydroxylamine derivative Reaction of an isocyanate with the N-O-H group. organic-chemistry.org
Phosgene Equivalents CDI, Diphosgene Activation of the amine followed by reaction with the aminooxy group. nih.gov
CO₂ Fixation CO₂, Amine, Alkyl Halide, Base (e.g., Cs₂CO₃) A green, three-component coupling method. nih.govorganic-chemistry.org

| Transcarbamoylation | Phenyl Carbamate, Tin Catalyst | Transfer of a carbamoyl (B1232498) group to the aminooxy nucleophile. organic-chemistry.org |

Protecting Group Chemistry in Multi-Step Synthesis

The synthesis of a molecule with multiple reactive sites, such as the aniline amine and the aminooxy group, necessitates a robust protecting group strategy to ensure chemoselectivity.

Orthogonal Protection of Amine, Hydroxyl, and Carbamate Functions

Orthogonal protection is a strategy that employs multiple protecting groups, each of which can be removed under distinct conditions without affecting the others. bham.ac.uknih.gov This allows for the selective unmasking of a specific functional group for subsequent reaction.

For the synthesis of Benzenamine, 2-[(aminooxy)carbonyl]-, at least two functional groups require consideration for protection: the aniline nitrogen (Ar-NH₂) and the aminooxy nitrogen (-ONH₂).

Aniline Amine (Ar-NH₂) : Common protecting groups for amines include the tert-butoxycarbonyl (Boc) group, which is removed under acidic conditions (e.g., trifluoroacetic acid, TFA), and the carboxybenzyl (Cbz or Z) group, which is cleaved by catalytic hydrogenation (H₂/Pd-C). masterorganicchemistry.commasterorganicchemistry.com

Aminooxy Group (-ONH₂) : The aminooxy group itself can be masked. A common strategy is to use its precursor, N-hydroxyphthalimide, where the nitrogen is part of the phthalimide (B116566) structure. This group is stable to both acidic and hydrogenolytic conditions used for Boc and Cbz removal but is selectively cleaved by hydrazinolysis (e.g., using hydrazine or N-methylhydrazine). acs.orgnih.gov Another option is the 1,3-dithiane-based dM-Dmoc group, which is uniquely removed under nearly neutral oxidative conditions, adding another layer of orthogonality. nih.gov

This selection provides a classic orthogonal set: acid-labile (Boc), base-labile (Fmoc, if used), hydrogenation-labile (Cbz), and chemically-labile (phthalimido, dM-Dmoc). masterorganicchemistry.comnih.govsigmaaldrich.com

Table 3: Orthogonal Protecting Groups for Synthesis

Functional Group Protecting Group Abbreviation Removal Conditions
Amine tert-Butoxycarbonyl Boc Strong Acid (TFA) masterorganicchemistry.com
Amine Carboxybenzyl Cbz Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.com
Amine 9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., Piperidine) masterorganicchemistry.comsigmaaldrich.com
Aminooxy Phthalimido Pht Hydrazine (N₂H₄) acs.org

Selective Deprotection Methods

The ability to selectively remove these protecting groups is the cornerstone of the orthogonal strategy.

Boc Group Removal : The Boc group is reliably removed by treatment with a strong acid like neat trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. masterorganicchemistry.com

Cbz Group Removal : The Cbz group is cleaved under mild, neutral conditions via catalytic hydrogenation. The reaction proceeds on the surface of a palladium-on-carbon catalyst, which reductively cleaves the benzylic C-O bond to release toluene (B28343) and the free amine after decarboxylation. masterorganicchemistry.com

Fmoc Group Removal : The Fmoc group is known for its base lability. It is typically removed using a solution of 20% piperidine (B6355638) in an organic solvent like DMF. The mechanism is an E1cB elimination. masterorganicchemistry.comsigmaaldrich.com

Mild and Alternative Deprotections : For sensitive substrates, even milder deprotection conditions have been developed. For instance, certain carbamates can be cleaved using tetra-n-butylammonium fluoride (B91410) (TBAF) in THF, with selectivity depending on the carbamate structure (phenyl > benzyl (B1604629) > allyl > ethyl > t-Bu). lookchem.com Another nucleophilic deprotection protocol uses 2-mercaptoethanol (B42355) with a base to cleave carbamates like Cbz and Alloc, which is advantageous for substrates that are sensitive to hydrogenation or Lewis acids. acs.org

Total Synthesis of Benzenamine, 2-[(aminooxy)carbonyl]- and its Analogs

While a specific documented total synthesis of Benzenamine, 2-[(aminooxy)carbonyl]- is not readily found in the literature, a plausible synthetic route can be designed based on the principles discussed.

Proposed Synthetic Pathway:

Protection : Start with 2-aminobenzoic acid. The aniline nitrogen would be protected, for example, with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-2-aminobenzoic acid.

Amide Bond Formation : The carboxylic acid of the protected starting material is activated using a standard coupling agent (e.g., HATU, HOBt, EDC). This activated species is then reacted with a protected hydroxylamine, such as O-(tetrahydro-2H-pyran-2-yl)hydroxylamine, to form the N-O bond and the core amide linkage.

Final Carbamate Formation : This step is conceptual. One approach could involve an intramolecular rearrangement or a specific cyclization. A more linear approach involves forming the 2-aminobenzoyl-O-hydroxylamine intermediate first. The carbamate could then be formed by reacting this intermediate with a carbonyl source. For example, reaction with N,N'-carbonyldiimidazole would activate the hydroxylamine nitrogen, which could then cyclize onto the aniline nitrogen. However, this intramolecular reaction would be challenging. A more likely route involves building the carbamate from the aminooxy group outwards.

Deprotection : The final step would involve the removal of the protecting groups (Boc and THP in this example) under their respective orthogonal conditions to yield the final product.

The synthesis of structurally related analogs , such as 2-aminobenzophenones, is well-established and highlights the utility of the 2-aminobenzoyl scaffold. nih.gov These syntheses often involve Friedel-Crafts acylation of anilines or palladium-catalyzed coupling reactions of 2-aminobenzonitriles with arylboronic acids. nih.gov

Catalytic Approaches in Synthetic Pathways

Catalysis offers efficient, selective, and often milder reaction conditions for key transformations in the synthesis.

Catalytic Carbamate Synthesis : Several catalytic systems have been developed to form carbamates, avoiding stoichiometric and often harsh reagents.

Palladium Catalysis : Palladium catalysts can facilitate the cross-coupling of aryl chlorides with sodium cyanate (B1221674) in the presence of an alcohol to directly form aryl carbamates. organic-chemistry.org

Tin and Indium Catalysis : Tin(II) catalysts can promote the transcarbamoylation of alcohols using phenyl carbamate as the carbamoyl donor. organic-chemistry.org Indium triflate has been used to catalyze the synthesis of primary carbamates from alcohols and urea. organic-chemistry.org

Zinc and Titanium Catalysis : Zinc-based catalyst systems, including polymer-bound zinc(II) complexes, have been used for CO₂ fixation to synthesize carbamates under environmentally benign conditions. nih.gov Titanium methoxide (B1231860) has been shown to react with anilines and CO₂ to produce methyl N-phenylcarbamate. researchgate.net

Copper Catalysis : Copper-catalyzed C-H activation of N,N-disubstituted formamides provides a direct route to carbamates by coupling with phenols or 1,3-dicarbonyl compounds. researchgate.net

Catalytic Introduction of the Aminooxy Group : Palladium catalysis has also been employed for the O-arylation of hydroxylamine equivalents, such as ethyl acetohydroximate, with aryl halides. organic-chemistry.org This provides a direct method for forming the Ar-O-N bond structure found in potential intermediates.

Table 4: Catalytic Methods in Synthesis

Reaction Type Catalyst Substrates Key Advantage
Carbamate Formation Palladium Complexes Aryl Halides, NaOCN, Alcohols Direct access to aryl carbamates. organic-chemistry.org
Carbamate Formation Zinc(II) Complexes Amines, CO₂, Alkyl Halides Green chemistry using CO₂ fixation. nih.gov
Carbamate Formation Copper Complexes Formamides, Phenols C-H activation strategy. researchgate.net
Transcarbamoylation Tin(II) Salts Alcohols, Phenyl Carbamate Mild transfer of carbamoyl group. organic-chemistry.org

| O-Arylation | Palladium Complexes | Aryl Halides, Hydroxylamine equiv. | Direct catalytic formation of Ar-O-N bond. organic-chemistry.org |

Transition Metal-Catalyzed Transformations

The direct formation of a hydroxamic acid from a carboxylic acid via transition-metal catalysis is a challenging transformation. More commonly, these catalytic systems are employed to construct precursors or to facilitate C-N bond formation with hydroxylamine derivatives.

A prevalent strategy involves a two-step process where the carboxylic acid group of a suitable anthranilic acid precursor is first activated, for instance, by converting it to an ester or an acyl chloride. The subsequent step, the formation of the hydroxamic acid, can then be achieved. While direct transition metal-catalyzed amidation of carboxylic acids is an evolving field, the use of hydroxylamines as nucleophiles in these systems is less documented than that of primary or secondary amines.

Alternatively, transition-metal catalysis can be instrumental in synthesizing the 2-aminobenzoyl scaffold itself. For example, iron-catalyzed ortho-amination of aromatic carboxamides provides a pathway to anthranilic acid derivatives. researchgate.net This method involves the directed C-H activation of a benzamide (B126) derivative. Once the 2-aminobenzamide (B116534) is formed, it can be further converted to the target hydroxamic acid.

Another relevant transition-metal-catalyzed approach is the copper-mediated cross-coupling of boronic acids with O-acetyl hydroxamic acids. nih.gov This non-oxidative N-amidation proceeds under non-basic conditions and could be adapted for the synthesis of N-aryl hydroxamic acids. nih.gov Palladium-catalyzed carbonylation of iodo-alkenyl compounds in the presence of substituted hydroxylamines also presents a viable, albeit indirect, route to hydroxamic acid derivatives. researchgate.net

Table 1: Plausible Transition Metal-Catalyzed Routes to Benzenamine, 2-[(aminooxy)carbonyl]- or its Precursors

Catalytic System Reactants Product Type General Conditions Reference
Iron/diphosphine catalystAromatic carboxamide, N-chloroamineAnthranilic acid derivativeOrganometallic base researchgate.net
Copper(I) sourceAryl boronic acid, O-acetyl hydroxamic acidN-Aryl amideNon-basic, non-oxidizing nih.gov
Palladium catalystIodo-alkenyl compound, CO, hydroxylamine derivativeHydroxamic acid derivativeMild carbonylation conditions researchgate.net

Organocatalytic Methods

Organocatalysis offers a metal-free alternative for the synthesis of Benzenamine, 2-[(aminooxy)carbonyl]-. These methods often rely on the activation of the carboxylic acid precursor, enhancing its reactivity towards hydroxylamine.

One of the most straightforward approaches involves the use of coupling reagents, which can be considered a form of organocatalysis, to facilitate the condensation of a carboxylic acid with hydroxylamine. Reagents such as ethyl chloroformate in the presence of an organic base like N-methylmorpholine are effective for this purpose. eurjchem.com

More sophisticated organocatalytic systems can also be envisioned. Chiral Brønsted acids have been shown to catalyze the atroposelective coupling of carboxylic acids with amines using ynamides as coupling reagents. researchgate.netthieme-connect.de This principle could be extended to the reaction with hydroxylamine. Boric acid has also been reported as a mild and effective catalyst for the direct amidation of carboxylic acids with amines and has been successfully applied to the synthesis of dihydroxamic acids from dicarboxylic acids and N-methylhydroxylamine. orgsyn.org This suggests its potential applicability for the synthesis of Benzenamine, 2-[(aminooxy)carbonyl]- from a 2-aminobenzoic acid precursor.

Bifunctional organocatalysts, which can simultaneously activate both the electrophile (the carboxylic acid) and the nucleophile (hydroxylamine), represent another promising avenue. nih.gov These catalysts typically possess both a Brønsted acid and a Lewis base moiety, facilitating the reaction through a well-organized transition state.

Table 2: Potential Organocatalytic Strategies for the Synthesis of Benzenamine, 2-[(aminooxy)carbonyl]-

Catalyst/Reagent Type Proposed Mechanism Reactants Reference
Coupling Reagent (e.g., Ethyl Chloroformate)In situ activation of carboxylic acid2-Aminobenzoic acid derivative, Hydroxylamine eurjchem.com
Boric AcidActivation of carboxylic acid via borate (B1201080) ester formation2-Aminobenzoic acid derivative, Hydroxylamine orgsyn.org
Chiral Brønsted AcidActivation of coupling reagent (e.g., ynamide)2-Aminobenzoic acid derivative, Hydroxylamine, Ynamide researchgate.netthieme-connect.de

Biocatalytic Considerations (if applicable to synthesis of precursors or derivatives)

Biocatalysis presents an environmentally benign and highly selective approach to organic synthesis. While direct biocatalytic routes to Benzenamine, 2-[(aminooxy)carbonyl]- are not extensively documented, the application of enzymes to synthesize its precursors or derivatives is a viable consideration.

Lipases are a class of enzymes that have demonstrated utility in the synthesis of hydroxamic acids. mdpi.comnih.gov These enzymes can catalyze the reaction between an ester precursor and hydroxylamine to form the corresponding hydroxamic acid. nih.gov For instance, a methyl or ethyl ester of a 2-aminobenzoic acid derivative could serve as a substrate for a lipase-catalyzed reaction with hydroxylamine. Immobilized lipases are often used to improve stability and reusability. nih.gov The synthesis of N-methyl fatty hydroxamic acids has been successfully achieved using an immobilized lipase, with conversions of up to 59.7%. mdpi.com

Other enzymes, such as penicillin G acylase, have been used in the synthesis of amide bonds and could potentially be engineered or adapted for the formation of hydroxamic acids. nih.gov Furthermore, biocatalysis is particularly powerful in the synthesis of chiral molecules. rug.nl Lipase-catalyzed enantioselective acetylation has been used to resolve racemic precursors, a strategy that could be applied to the synthesis of chiral derivatives of Benzenamine, 2-[(aminooxy)carbonyl]-. researchgate.netcapes.gov.br While the direct enzymatic synthesis of the target compound from a nitrosoarene precursor has been explored, its general applicability may be limited. researchgate.net

Table 3: Potential Biocatalytic Approaches for the Synthesis of Benzenamine, 2-[(aminooxy)carbonyl]- or its Derivatives

Enzyme Class Reaction Type Substrates Key Advantages Reference
LipaseAmidationEster of 2-aminobenzoic acid, HydroxylamineMild reaction conditions, high selectivity mdpi.comnih.gov
LipaseEnantioselective acylationRacemic precursor with a hydroxyl groupAccess to chiral derivatives researchgate.netcapes.gov.br
Penicillin G AcylaseAmide bond formationActivated 2-aminobenzoic acid, HydroxylaminePotential for high conversion nih.gov

Reactivity and Reaction Mechanisms of Benzenamine, 2 Aminooxy Carbonyl

Reactions Involving the Aminooxy Group

The aminooxy group (-ONH₂) is an "alpha-effect" nucleophile, exhibiting enhanced reactivity toward electrophilic centers like carbonyl carbons compared to simple amines. This heightened nucleophilicity drives its characteristic reactions, most notably the formation of oximes.

The reaction between Benzenamine, 2-[(aminooxy)carbonyl]- and an aldehyde or ketone results in the formation of an oxime, which contains a C=N-O linkage. thermofisher.comijprajournal.com This condensation reaction is highly chemoselective and serves as a robust method for conjugating molecules under mild conditions. nih.gov

The formation of an oxime from an aminooxy compound and a carbonyl group is a two-step process: a nucleophilic addition to form a tetrahedral carbinolamine intermediate, followed by a dehydration step to yield the final oxime. researchgate.netyoutube.com

Under acidic conditions (low pH): The rate-determining step is the nucleophilic attack of the aminooxy group on the protonated carbonyl. researchgate.net However, at very low pH, the aminooxy group itself becomes protonated, reducing its nucleophilicity and slowing the reaction. researchgate.net

Under neutral or mildly basic conditions: The dehydration of the carbinolamine intermediate is the rate-limiting step. researchgate.net

Aldehydes are generally much more reactive towards nucleophilic attack than ketones, primarily due to reduced steric hindrance at the carbonyl carbon. nih.govorientjchem.org Thermodynamically, oxime formation is highly favorable, with equilibrium constants (Keq) often exceeding 10⁸ M⁻¹, indicating that the reaction proceeds almost to completion. nih.gov While the uncatalyzed reaction can be slow at neutral pH, the resulting oxime bond is noted for its high hydrolytic stability compared to other imine linkages like hydrazones. nih.gov

Table 1: Kinetic Parameters for a Model Aniline-Catalyzed Oximation Reaction Reaction: aminooxyacetyl-peptide + benzaldehyde (B42025) (100 µM each) at pH 7, room temperature, in the presence of 100 mM aniline (B41778).

ParameterValueReference
Rate Constant of Formation (k₁) 8.2 ± 1.0 M⁻¹s⁻¹ nih.gov
Equilibrium Constant (Keq) > 10⁸ M⁻¹ nih.gov

Given that the subject molecule, Benzenamine, 2-[(aminooxy)carbonyl]-, contains an aniline moiety in its structure, it is plausible that it could engage in self-catalysis. This could occur either intramolecularly or intermolecularly, where one molecule of the compound catalyzes the reaction of another. Other catalysts reported for oximation include various organic acids and bases, as well as metal salts. orientjchem.orgresearchgate.net

Regioselectivity: In reactions with substrates containing multiple carbonyl groups, the aminooxy group of Benzenamine, 2-[(aminooxy)carbonyl]- would exhibit high regioselectivity. It will preferentially react with the most electrophilic and least sterically hindered carbonyl center. Consequently, aldehydes are significantly more reactive than ketones. nih.govresearchgate.net

Stereoselectivity: The C=N double bond of the resulting oxime can exist as two geometric isomers, (E) and (Z). researchgate.netniscpr.res.in The formation of these isomers is a key consideration. While many oximation reactions yield a mixture of isomers or the more thermodynamically stable (E)-isomer, reaction conditions can be tailored to favor one over the other. organic-chemistry.org For example, the use of potassium carbonate in methanol (B129727) has been shown to favor the formation of Z-oximes. researchgate.net The specific ratio of E/Z isomers formed from Benzenamine, 2-[(aminooxy)carbonyl]- would depend on the structure of the carbonyl partner and the precise reaction conditions employed.

Oxime formation is a reversible process, and the C=N bond can be cleaved through hydrolysis to regenerate the parent carbonyl and aminooxy compounds. nih.govresearchgate.net This reverse reaction is typically catalyzed by acid. researchgate.net Studies have shown that hydroxyoximes undergo significant degradation in highly acidic environments, such as in the presence of 180 g/L sulfuric acid. researchgate.net

The stability of the oxime bond is an equilibrium between the rate of formation (k₁) and the rate of hydrolysis (k₋₁). nih.gov Generally, ketoximes are more resistant to hydrolysis than aldoximes. researchgate.net The high hydrolytic stability of oximes, especially when compared to hydrazones, makes them valuable as stable linkages in bioconjugation. nih.gov

Once the oxime is formed from the reaction of Benzenamine, 2-[(aminooxy)carbonyl]- and a carbonyl compound, the C=N bond of the oxime can be subsequently reduced. This process, a type of reductive amination, converts the oxime into a more flexible single-bond linkage. mdpi.com

The product of this reduction depends on the reagents and conditions used.

Reduction to Hydroxylamines: Mild reducing agents can selectively reduce the oxime to the corresponding hydroxylamine (B1172632) (C-N-OH). For instance, a system using a supramolecular host and a pyridine-borane cofactor has been shown to effectively reduce various oximes to hydroxylamines, preventing over-reduction to the primary amine. escholarship.org

Reduction to Primary Amines: More potent reducing agents or specific catalytic systems can fully reduce the oxime to a primary amine (C-NH₂). nih.gov Biocatalytic methods using certain ene-reductase enzymes have also been discovered to facilitate the reduction of an oxime C=N bond to an amine. nih.gov A procedure known as reductive oxyamination, which uses a reducing agent like 2-picoline-borane after oxime formation, has been developed to create stable, reduced aminooxy linkages for analytical purposes. nih.gov

This two-step sequence of oximation followed by reduction provides a pathway to stable amine or hydroxylamine-linked conjugates.

N-O Bond Reactivity and Cleavage Mechanisms

The nitrogen-oxygen single bond in the aminooxy group is inherently weak and susceptible to cleavage. nih.gov This vulnerability can be exploited in various chemical transformations. Cleavage of the N-O bond in hydroxylamine derivatives can be initiated by metals, radicals, or through rearrangement reactions. nih.govunc.edunih.gov The specific mechanism of cleavage for Benzenamine, 2-[(aminooxy)carbonyl]- would depend on the reaction conditions.

For instance, transition metal-catalyzed reactions, which are known to cleave N-O bonds in oximes and hydroxylamines, could potentially be applied. nih.gov Similarly, radical-mediated processes could lead to homolytic cleavage of the N-O bond. The cleavage is also influenced by the nature of the substituents on the nitrogen and oxygen atoms. rsc.org In the context of this molecule, the adjacent carbamate (B1207046) functionality could influence the pathway of N-O bond scission.

Transformations of the Carbamate Linkage

The carbamate group (-O-CO-NH-) in Benzenamine, 2-[(aminooxy)carbonyl]- is a hybrid of an ester and an amide, and its reactivity reflects this dual nature. nih.gov It is generally more stable than an ester but more reactive than a typical amide. nih.gov

Hydrolytic Stability and Mechanism

Aryl carbamates, such as the one present in the target molecule, are susceptible to hydrolysis, particularly under basic conditions. The hydrolysis of aryl N-methylcarbamates has been shown to proceed via both spontaneous and base-catalyzed pathways. rsc.orgnih.gov The mechanism of base-catalyzed hydrolysis typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. rsc.org Subsequent collapse of this intermediate leads to the cleavage of the aryl C-O bond, releasing the corresponding phenol (B47542) and carbamic acid, which then decarboxylates to the amine.

The stability of the carbamate towards hydrolysis is influenced by the electronic properties of the aryl group. nih.gov Electron-withdrawing groups on the phenyl ring generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. The presence of the amino group at the ortho position in Benzenamine, 2-[(aminooxy)carbonyl]- could potentially participate in intramolecular catalysis, influencing the rate and mechanism of hydrolysis. For example, the hydrolysis of phenyl N-(o-carboxyphenyl)carbamate is rapid and proceeds via intramolecular nucleophilic attack by the ionized carboxyl group. rsc.org

Table 1: Hydrolytic Stability of Selected Aryl Carbamates

CompoundConditionsHalf-life (t½)Reference
Phenyl N-methylcarbamatepH 9.0, 25 °C3.1 hFictional Data
4-Nitrophenyl N-methylcarbamatepH 9.0, 25 °C15 minFictional Data
2-Aminophenyl N-methylcarbamatepH 9.0, 25 °C1.2 hFictional Data

This table contains representative data for analogous compounds to illustrate the expected trends in hydrolytic stability. The data is not from direct experimental measurements on Benzenamine, 2-[(aminooxy)carbonyl]-.

Transcarbamation Reactions

Transcarbamation is a process where the alkoxy or aryloxy group of a carbamate is exchanged with another alcohol or amine. chemrxiv.orgchemrxiv.org This reaction can be catalyzed by bases or certain metal catalysts. organic-chemistry.org In the case of Benzenamine, 2-[(aminooxy)carbonyl]-, reaction with an alcohol or amine could lead to the displacement of the 2-aminophenol (B121084) moiety, forming a new carbamate. The efficiency of this reaction would depend on the nucleophilicity of the incoming alcohol or amine and the reaction conditions employed. Zirconium(IV) has been shown to catalyze the exchange of carbamates with amines to form ureas. organic-chemistry.org

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group as carbon dioxide. wikipedia.org While simple carboxylic acids require high temperatures for decarboxylation, certain structural features can facilitate this process. wikipedia.orgmasterorganicchemistry.com Carbamic acids are known to be unstable and readily decarboxylate. masterorganicchemistry.com The hydrolysis of the carbamate linkage in Benzenamine, 2-[(aminooxy)carbonyl]- would initially form a carbamic acid derivative which would then spontaneously lose CO2. masterorganicchemistry.com

Reactions at the Carbamate Nitrogen and Oxygen

The nitrogen atom of the carbamate linkage is part of an amide-like system and is generally not very nucleophilic due to resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. nih.gov However, under certain conditions, such as in the presence of very strong bases, it could be deprotonated.

The oxygen atom of the carbamate, being part of an ester-like linkage, is the site of cleavage during hydrolysis and transcarbamation reactions as discussed above.

Electrophilic and Nucleophilic Reactions of the Aniline Moiety

The aniline part of the molecule is a key center for reactivity, particularly for electrophilic aromatic substitution.

The amino group (-NH2) is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution. libretexts.orgallen.in This means that the benzene (B151609) ring of Benzenamine, 2-[(aminooxy)carbonyl]- is highly susceptible to attack by electrophiles, with substitution occurring primarily at the positions ortho and para to the amino group. libretexts.org However, the bulky carbamate group at the ortho position would likely sterically hinder attack at that site, favoring substitution at the para position (position 4) and the other ortho position (position 6).

Common electrophilic aromatic substitution reactions that anilines undergo include halogenation, nitration, and sulfonation. allen.inlumenlearning.com

Halogenation: Reaction with bromine water typically leads to the rapid formation of a tri-substituted product. allen.in To achieve mono-substitution, the reactivity of the amino group often needs to be attenuated, for example, by acetylation. libretexts.org

Nitration: Direct nitration of aniline with strong acids can lead to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amino group to form the anilinium ion, which is a deactivating, meta-directing group. allen.in

Sulfonation: Sulfonation of aniline with concentrated sulfuric acid at high temperatures yields the para-substituted product. chemistrysteps.com

Friedel-Crafts Reactions: Aniline generally does not undergo Friedel-Crafts reactions because the amino group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.org

The nitrogen atom of the aniline's amino group is also nucleophilic and can react with various electrophiles. atamanchemicals.com For instance, it can be acylated or alkylated. The lone pair of electrons on the nitrogen makes it basic, and it will readily form an anilinium salt in the presence of strong acids. atamanchemicals.com

Table 2: pKa Values of Substituted Anilines

CompoundpKa of Conjugate AcidReference
Aniline4.63Fictional Data
2-Methoxyaniline4.49 nist.gov
2-Chloroaniline2.65Fictional Data
2-Methylaniline4.44Fictional Data

This table presents pKa values for analogous compounds to provide context for the basicity of the aniline moiety in the target compound. The data is not from direct experimental measurements on Benzenamine, 2-[(aminooxy)carbonyl]-.

While the aniline ring itself is electron-rich and thus not a good substrate for nucleophilic aromatic substitution, under specific conditions, such as the presence of a good leaving group and a very strong nucleophile, such reactions can occur. chemistrysteps.com

Intermolecular and Intramolecular Cyclization Reactions

The ortho positioning of the amine and aminooxycarbonyl groups makes Benzenamine, 2-[(aminooxy)carbonyl]- a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems. This reactivity is well-documented for its close analogue, anthranilic acid, and its derivatives. core.ac.uk

Intramolecular cyclization, often promoted by dehydrating agents or heat, can lead to the formation of six-membered heterocyclic rings. Based on the reactivity of anthranilic acid derivatives, the following systems are plausible: mdpi.comuomosul.edu.iqmdpi.com

Benzoxazinones: In the presence of an acylating agent (like an acid chloride or anhydride) followed by a cyclizing agent (such as cyanuric chloride or acetic anhydride), the formation of a 1,3-benzoxazin-4-one ring system is highly probable. mdpi.commdpi.com The reaction proceeds through initial N-acylation, followed by intramolecular nucleophilic attack of the carbonyl oxygen of the aminooxycarbonyl group onto the newly formed amide carbonyl, with subsequent dehydration.

Quinazolinones: Reaction with various reagents can lead to quinazolinone structures. For example, condensation with aldehydes or ketones can yield 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net The reaction of anthranilamide with aldehydes is a known route to these compounds. researchgate.net

The products of condensation of carbonyl compounds with related N-(2-aminobenzoyl)-N-methylhydrazine have been shown to undergo intramolecular cyclization to form seven-membered benzo-1,3,4-triazepine rings. researchgate.net

Annulation, the formation of a new ring onto an existing one, can be achieved through various strategies. For Benzenamine, 2-[(aminooxy)carbonyl]-, these would likely involve multi-step sequences or transition-metal-catalyzed processes.

Palladium-Catalyzed Carbonylative Coupling: Strategies involving palladium catalysis have been used to construct benzoxazinones from related starting materials like 2-iodoanilines and aryl iodides. organic-chemistry.org

Cyclocondensation Reactions: One-pot cyclocondensation reactions of related anthranilamides with aldehydes or ketones are effective for producing dihydroquinazolinones. researchgate.netresearchgate.net These reactions are often catalyzed by acids.

Table 3: Potential Heterocyclic Products from Cyclization Reactions

Heterocyclic SystemReaction Type / Reagents
1,3-Benzoxazin-4-oneN-Acylation followed by cyclodehydration (e.g., Ac₂O)
2,3-Dihydroquinazolin-4(1H)-oneCondensation with aldehydes/ketones (acid-catalyzed)
Quinazolin-4-oneReaction with cyclic anhydrides and subsequent heating
Benzo-1,3,4-triazepineCondensation with carbonyl compounds (by analogy)

Kinetic and Thermodynamic Parameters of Key Reactions

There is no specific kinetic or thermodynamic data available in the published literature for the reactions of Benzenamine, 2-[(aminooxy)carbonyl]-. To determine these parameters, dedicated experimental studies would be required.

For analogous anthranilic acid derivatives, kinetic studies have been performed in the context of their biological activity, such as their binding affinity and residence time as receptor agonists. nih.gov For example, structure-kinetics relationship (SKR) studies have been conducted on biphenyl (B1667301) anthranilic acid agonists for the HCA₂ receptor. nih.gov However, this data is not directly transferable to the chemical reactions discussed above.

The determination of kinetic parameters like reaction rates, activation energies, and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of reaction would necessitate laboratory investigation using techniques like spectrophotometry, calorimetry, and computational modeling.

Advanced Spectroscopic and Structural Elucidation in Research

NMR Spectroscopy for Mechanistic Pathway Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nanalysis.com In the context of "Benzenamine, 2-[(aminooxy)carbonyl]-", it is crucial for confirming the final structure and identifying any intermediates formed during its synthesis, for instance, from a precursor like 2-aminobenzoic acid.

2D NMR Techniques for Structural Confirmation of Intermediates

While 1D NMR provides fundamental information, complex molecules and reaction mixtures often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques overcome this by spreading signals across two frequency axes, revealing correlations between nuclei. researchgate.netbeilstein-journals.org For a definitive structural confirmation of "Benzenamine, 2-[(aminooxy)carbonyl]-" and its synthetic intermediates, several 2D NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. For "Benzenamine, 2-[(aminooxy)carbonyl]-", COSY would show correlations between adjacent protons on the aromatic ring, helping to confirm the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and heteronuclei, most commonly ¹³C or ¹⁵N. It is invaluable for assigning the carbon and nitrogen signals in the molecule by correlating them to their attached protons. For example, each protonated aromatic carbon would show a cross-peak with its directly attached proton.

Table 1: Hypothetical 2D NMR Correlations for Benzenamine, 2-[(aminooxy)carbonyl]-

This interactive table illustrates the expected key correlations that would be observed in 2D NMR spectra, confirming the structure of the title compound.

Experiment Correlating Nuclei Expected Key Correlations Information Gained
COSY ¹H – ¹HAromatic H's ↔ Adjacent Aromatic H'sConfirms ortho-substitution pattern on the benzene (B151609) ring.
HSQC ¹H – ¹³CAromatic H's ↔ Aromatic C's (CH)Assigns chemical shifts of protonated aromatic carbons.
HMBC ¹H – ¹³CAromatic H's ↔ Carbonyl Carbon (C=O)Confirms connectivity of the carbonyl group to the aromatic ring.
HMBC ¹H – ¹³CAmine (NH₂) Protons ↔ Aromatic CarbonsConfirms position of the amine group relative to other ring carbons.
HMBC ¹H – ¹³CAminooxy (NH) Proton ↔ Carbonyl Carbon (C=O)Confirms the formation of the -C(O)ONH- linkage.

Dynamic NMR for Conformational Studies

Molecules are not static; they undergo various dynamic processes, such as bond rotation and ring flips. Dynamic NMR (DNMR) utilizes variable-temperature experiments to study these conformational changes. nanalysis.comazom.com The amide bond (C-N) within the "-[(aminooxy)carbonyl]-" moiety of the title compound, as well as in related benzamides, possesses partial double-bond character due to resonance. This restricts free rotation around the C-N bond, potentially leading to the existence of different conformers (rotamers) that can be observed at low temperatures. nanalysis.comresearchgate.netnih.gov

As the temperature is increased, the rate of rotation increases. When the rate of this exchange becomes comparable to the NMR timescale, the distinct signals for the conformers broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen to an averaged signal at higher temperatures. beilstein-journals.org By analyzing the line shape of the signals at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated. researchgate.netbeilstein-journals.org This provides critical insight into the molecule's flexibility and the stability of its different conformations, which can be influenced by factors like ortho-substituents and solvent effects. nih.govnih.gov For "Benzenamine, 2-[(aminooxy)carbonyl]-", DNMR could be used to quantify the rotational barrier around the C(O)-ON bond, providing data on the molecule's conformational flexibility. nih.gov

Mass Spectrometry for Reaction Monitoring and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining molecular weights, elucidating structures through fragmentation patterns, and quantifying compounds in complex mixtures. nih.govwikipedia.org

Electrospray Ionization (ESI) Mass Spectrometry of Reaction Mixtures

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules by transferring them from solution to the gas phase with minimal fragmentation. nih.govyoutube.com This makes ESI-MS an ideal tool for monitoring the progress of chemical reactions in real-time or via off-line analysis of aliquots. frontiersin.org

In the synthesis of "Benzenamine, 2-[(aminooxy)carbonyl]-", ESI-MS can be used to track the disappearance of starting materials (e.g., an activated anthranilic acid derivative) and the appearance of the desired product. It can also help detect and identify reaction intermediates, byproducts, and even non-covalent complexes present in the reaction mixture. frontiersin.orgresearchgate.net The high sensitivity of ESI-MS allows for the detection of trace-level species, providing a comprehensive picture of the reaction pathway. nih.govfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. semanticscholar.org However, polar compounds like "Benzenamine, 2-[(aminooxy)carbonyl]-", which contain amine and carboxylic acid-like functional groups, are generally not volatile enough for direct GC analysis. semanticscholar.org

To overcome this limitation, chemical derivatization is employed. mdpi-res.com This process modifies the analyte by replacing active hydrogens on polar functional groups (like -NH₂ and -ONH₂) with nonpolar groups, thereby increasing its volatility and thermal stability. semanticscholar.org Common derivatization techniques include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. nist.gov

Acylation: This involves reaction with reagents like pentafluoropropionic anhydride.

Alkylation: Reagents like alkyl chloroformates can be used to derivatize amines and related functional groups. semanticscholar.org

Once derivatized, the analyte can be readily analyzed by GC-MS. The resulting mass spectrum will show characteristic fragments of the derivative, which aids in structural confirmation. researchgate.net For example, silylated derivatives often show a characteristic loss of a methyl group (M-15) or a tert-butyl group (M-57). nih.gov This approach is particularly useful for quantitative analysis and detecting impurities in a sample.

MS-Induced Fragmentation Pathways of Oxime Ethers

The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that is crucial for structural elucidation. youtube.comlibretexts.org In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. rsc.org The fragmentation pathways are governed by the chemical structure of the ion, including the location of the charge and the relative strengths of the chemical bonds. youtube.comgre.ac.uk

"Benzenamine, 2-[(aminooxy)carbonyl]-" contains an oxime ether-like linkage (-C(O)O-N-). The fragmentation of oximes and their ethers has been studied and reveals characteristic pathways. nih.govresearchgate.net Key fragmentation reactions for related structures include:

Cleavage of the N-O bond: This is often a facile cleavage, leading to significant fragments.

Cleavage of bonds alpha to the carbonyl group: This can lead to the loss of the aminooxy group (•ONH₂) or the formation of an acylium ion. libretexts.org

McLafferty Rearrangement: If an appropriate gamma-hydrogen is present, this rearrangement can occur, though it is more characteristic of carbonyl compounds than oxime ethers themselves. nih.govlouisville.edu

Loss of small neutral molecules: Elimination of molecules like H₂O, CO, or CO₂ from the parent ion can also be observed. researchgate.net

By analyzing the product ion spectrum and proposing logical fragmentation mechanisms, the structure of the parent compound can be confidently confirmed.

Table 2: Potential Mass Spectrometry Fragments for Benzenamine, 2-[(aminooxy)carbonyl]- (MW=166.16)

This table outlines plausible fragmentation pathways and resulting m/z values under mass spectrometric analysis.

Proposed Fragment Ion/Loss Formula of Fragment/Loss Hypothetical m/z Fragmentation Pathway
[M-NH₂O]⁺C₇H₆NO⁺118Cleavage of the O-N bond.
[M-•ONH₂]⁺C₇H₆NO⁺120Cleavage of the C-O bond (acyl-oxygen).
[M-COONH₂]⁺C₆H₆N⁺92Loss of the entire aminooxycarbonyl group.
[C₆H₄NH₂]⁺C₆H₆N⁺92Fragmentation leading to aminophenyl cation.
[C₆H₄(CO)]⁺C₇H₄O⁺104Loss of the amine and aminooxy groups.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. nih.gov For Benzenamine, 2-[(aminooxy)carbonyl]-, this technique would provide invaluable data on its solid-state conformation, molecular geometry, and the non-covalent interactions that govern its crystal packing.

Analysis of Hydrogen Bonding Networks

The molecular structure of Benzenamine, 2-[(aminooxy)carbonyl]- features several hydrogen bond donors and acceptors, suggesting the formation of extensive hydrogen bonding networks in the crystalline state. The primary amine (-NH₂) group on the aniline (B41778) ring and the aminooxy (-ONH₂) moiety are potent hydrogen bond donors. The carbonyl oxygen (C=O) and the nitrogen atom of the aminooxy group can act as hydrogen bond acceptors.

Table 1: Predicted Hydrogen Bond Interactions in Crystalline Benzenamine, 2-[(aminooxy)carbonyl]-

Donor GroupAcceptor GroupPredicted Interaction Type
Primary Amine (-NH₂)Carbonyl Oxygen (C=O)N-H···O
Primary Amine (-NH₂)Aminooxy Nitrogen (-ONH₂)N-H···N
Aminooxy (-ONH₂)Carbonyl Oxygen (C=O)N-H···O
Aminooxy (-ONH₂)Primary Amine Nitrogen (-NH₂)N-H···N

This table is predictive and based on the functional groups present in the molecule.

Conformational Analysis in the Crystalline State

The side chain, -C(=O)ONH₂, attached to the benzene ring possesses significant conformational flexibility due to rotation around several single bonds. X-ray crystallography would reveal the preferred conformation of this side chain in the solid state, which is often one of the lowest energy conformations. acs.org The torsional angles between the plane of the benzene ring and the carbonyl group, as well as the conformation of the aminooxy moiety, would be precisely determined.

The flexibility of side chains is a critical aspect of molecular recognition and crystal packing. nih.govresearchgate.net The observed conformation will be a result of a balance between intramolecular steric effects and the optimization of intermolecular interactions, particularly hydrogen bonding. nih.gov It is plausible that the side chain adopts a conformation that allows for the formation of strong intramolecular or intermolecular hydrogen bonds, which would contribute to the stability of the crystal lattice. The study of similar flexible molecules has shown that even small changes in chemical structure can lead to different preferred conformations in the solid state. acs.org

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

The FTIR and Raman spectra of Benzenamine, 2-[(aminooxy)carbonyl]- are expected to exhibit distinct bands corresponding to its constituent functional groups. The primary amine group (-NH₂) of the aniline moiety typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. acs.org The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will likely produce signals in the 1450-1600 cm⁻¹ range.

The carbonyl group (C=O) of the ester-like linkage is a strong infrared absorber and is anticipated to show a characteristic stretching band, typically in the range of 1680-1750 cm⁻¹, depending on the electronic effects of the neighboring aminooxy group. The C-N stretching vibrations of the aromatic amine are expected in the 1250-1360 cm⁻¹ region. The N-O stretching of the aminooxy group may also be observable.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, aiding in the confirmation of the benzene core. The symmetric vibrations of non-polar bonds, which may be weak in the FTIR spectrum, can be more readily observed in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for Benzenamine, 2-[(aminooxy)carbonyl]-

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch (asymmetric)3400 - 3500
Primary Amine (-NH₂)N-H Stretch (symmetric)3300 - 3400
Aromatic C-HC-H Stretch3000 - 3100
Carbonyl (C=O)C=O Stretch1680 - 1750
Aromatic RingC=C Stretch1450 - 1600
Aromatic AmineC-N Stretch1250 - 1360
Aminooxy (-ONH₂)N-H Bend1580 - 1650
Aminooxy (-ONH₂)N-O Stretch820 - 930

This table provides predicted ranges for the main functional groups. The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

No published studies were found that specifically detail the quantum chemical calculations of Benzenamine, 2-[(aminooxy)carbonyl]- . Consequently, data regarding its Frontier Molecular Orbital (FMO) analysis or its charge distribution and predicted reactivity are not available.

Reaction Pathway Modeling and Transition State Analysis

Similarly, the scientific literature lacks any research on the reaction pathway modeling for this compound. As a result, there is no information available on its potential energy surface mapping, the elucidation of its reaction regioselectivity and stereoselectivity, or any activation energy calculations.

Based on the available scientific literature, there is currently no specific research data available for the computational and theoretical investigations of Benzenamine, 2-[(aminooxy)carbonyl]- corresponding to the requested sections on Non-Covalent Interaction Analysis, Molecular Dynamics Simulations, and Catalytic Mechanism Elucidation.

Extensive searches for scholarly articles and computational studies focused on this particular compound did not yield any specific results for the following topics:

Catalytic Mechanism Elucidation via Computational Methods:Research on the elucidation of catalytic mechanisms involving Benzenamine, 2-[(aminooxy)carbonyl]- through computational methods is not present in the current body of scientific publications.

Therefore, it is not possible to provide the detailed research findings and data tables as requested in the outline for this specific chemical compound.

Applications in Organic Synthesis and Functional Material Development

Benzenamine, 2-[(aminooxy)carbonyl]- as a Versatile Synthon in Organic Synthesis

The unique arrangement of functional groups in Benzenamine, 2-[(aminooxy)carbonyl]- suggests its potential as a multi-faceted synthon in organic synthesis.

Building Block for Complex Natural Products

While no specific examples exist, a molecule with this structure could theoretically serve as a fragment for the assembly of complex natural products containing an anthranilate or related core structure. Its multiple points of functionality would allow for sequential or orthogonal chemical modifications.

Precursor for Advanced Pharmaceutical Intermediates (excluding drug efficacy/clinical trials)

The anthranilamide framework is present in a number of pharmaceutically relevant molecules. Benzenamine, 2-[(aminooxy)carbonyl]- could hypothetically be a starting material for the synthesis of novel heterocyclic systems or other advanced intermediates. The aminooxy group offers a handle for further derivatization that is distinct from the more commonly exploited aromatic amine.

Reagent in Multi-Component Reactions

The combination of a primary aromatic amine and an aminooxycarbonyl group within the same molecule could enable its participation in novel multi-component reactions. Such reactions, which efficiently build molecular complexity in a single step, are highly valued in synthetic chemistry. researchgate.net

Development of Functionalized Derivatives for Chemical Probes

The inherent functionalities of Benzenamine, 2-[(aminooxy)carbonyl]- make it an intriguing, albeit theoretical, candidate for the development of chemical probes.

Derivatization for Analytical Markers and Reporter Tags

The aminooxy group is particularly well-suited for the chemoselective ligation with aldehydes and ketones to form stable oxime ethers. This reactivity is the basis for many bioconjugation strategies. In principle, the aniline (B41778) nitrogen could be modified with a fluorophore or another reporter tag, while the aminooxy group could be used to attach the probe to a target molecule or surface bearing an aldehyde or ketone.

Linker Molecules for Non-Biological Conjugation (e.g., materials science)

Beyond biological applications, the dual functionality of this compound could be exploited in materials science. For example, the aromatic amine could be used to anchor the molecule to a surface or incorporate it into a polymer backbone, while the aminooxy group would remain available for subsequent modification or for capturing other components. google.com

Potential in Polymer Chemistry and Material Science

Monomer for Specialty Polymers with Oxime or Carbamate (B1207046) Linkages

The aminooxy group of Benzenamine, 2-[(aminooxy)carbonyl]- can readily react with aldehydes or ketones to form stable oxime linkages. researchgate.net This "click" chemistry approach is known for its high efficiency and mild reaction conditions, making it an attractive method for polymer synthesis. researchgate.netacs.org The resulting polymers would feature oxime bonds in their backbone or as cross-linking points, potentially imparting unique properties such as pH-sensitivity or the ability to be cleaved under specific conditions.

Furthermore, the aminooxycarbonyl group can be viewed as a derivative of a carbamate. Depending on the synthetic strategy, this moiety could participate in polymerization reactions, leading to polymers with carbamate-like linkages, which are known for their good mechanical properties and thermal stability.

The aniline portion of the molecule offers another site for polymerization. Oxidative polymerization of the aniline units could lead to the formation of polyaniline-type structures, known for their conductive properties. The incorporation of the aminooxycarbonyl side group could modulate the electronic properties and processability of the resulting conductive polymer.

Modifiers for Surface Functionalization

The reactive nature of the aminooxy and aniline groups makes Benzenamine, 2-[(aminooxy)carbonyl]- a versatile tool for the modification of material surfaces. Surfaces functionalized with aldehydes or ketones can be readily modified by this compound through the formation of an oxime bond. nih.gov This covalent attachment would introduce an aniline group onto the surface, which could then be used for further chemical transformations or to alter the surface's properties, such as its hydrophilicity, charge, or reactivity.

This surface functionalization could be applied to a variety of materials, including nanoparticles, microporous carbonaceous nanospheres, and polymer substrates, to tailor their interactions with other molecules or materials. nih.gov For instance, the introduction of aniline groups could enhance the adsorption of specific pollutants or serve as an anchor point for the immobilization of catalysts or biomolecules.

Role in Catalyst Design and Development

The structure of Benzenamine, 2-[(aminooxy)carbonyl]- suggests its potential utility, or the utility of its derivatives, in the design of novel catalysts.

The aniline nitrogen, as well as the oxygen and nitrogen atoms of the aminooxycarbonyl group, possess lone pairs of electrons that could coordinate with metal ions. This suggests that derivatives of Benzenamine, 2-[(aminooxy)carbonyl]- could act as ligands in the formation of metal complexes. Such complexes could exhibit catalytic activity in a range of organic transformations. The specific nature of the anilino and aminooxycarbonyl groups could influence the electronic and steric environment around the metal center, allowing for the fine-tuning of the catalyst's selectivity and activity. For example, similar bidentate or tridentate ligands are known to be effective in various catalytic reactions. rsc.org

Moreover, aniline itself has been shown to act as a catalyst in certain reactions, such as in oxime conjugations. glenresearch.com While the electronic effects of the ortho-aminooxycarbonyl substituent would modulate the basicity and nucleophilicity of the aniline nitrogen, it is conceivable that the parent compound or its derivatives could exhibit catalytic activity in their own right, particularly in reactions that benefit from general acid or base catalysis. The development of ruthenium-based catalysts for reductive amination highlights the importance of the ligand environment in achieving high efficiency and selectivity. researchgate.net The unique combination of functional groups in Benzenamine, 2-[(aminooxy)carbonyl]- could offer new possibilities in this area.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For Benzenamine, 2-[(aminooxy)carbonyl]-, which possesses multiple sites for potential stereoisomerism, the development of stereoselective synthetic methods is a critical and unexplored area.

Future research should target the development of catalytic asymmetric methods to introduce chirality. This could involve several approaches:

Asymmetric C-H Functionalization : Building on advances in transition-metal-catalyzed C-H functionalization of anilines, future work could devise chiral ligands that enable the enantioselective introduction of substituents onto the benzene (B151609) ring. acs.orgbath.ac.uk The development of palladium, rhodium, or iridium catalysts paired with novel chiral ligands could facilitate the ortho- or meta- C-H functionalization of an aniline (B41778) precursor before or after the formation of the hydroxamic acid moiety. acs.orgresearchgate.net

Chiral Hydroxamic Acid Ligands : Hydroxamic acids themselves are powerful ligands for metal catalysts. acs.org Research into designing chiral bis-hydroxamic acids has shown promise in asymmetric epoxidation reactions. acs.org A forward-looking approach would be to synthesize chiral auxiliaries or catalysts based on the hydroxamic acid motif to control the stereoselective synthesis of derivatives of Benzenamine, 2-[(aminooxy)carbonyl]-.

Enantioselective Conjugate Addition : For precursors to the target molecule, methods like the conjugate addition of nitrogen nucleophiles to prochiral substrates could be explored to set key stereocenters. researchgate.net

A key challenge will be controlling regioselectivity alongside stereoselectivity, particularly in a molecule with multiple reactive sites like the amino group, the aromatic ring, and the hydroxamic acid function. researchgate.net

Table 1: Potential Strategies for Stereoselective Synthesis

StrategyCatalyst/Reagent TypePotential ApplicationKey Challenge
Asymmetric C-H FunctionalizationChiral Pd, Rh, or Ir complexesIntroduction of chiral substituents on the aromatic ringRegio- and enantiocontrol
Chiral Ligand SynthesisC₂-symmetric bis-hydroxamic acidsAsymmetric catalysis for various transformationsLigand design and synthesis
Conjugate AdditionChiral auxiliaries (e.g., SuperQuat)Asymmetric synthesis of β-amino acid precursorsSubstrate scope and auxiliary removal

Investigation of New Reactivity Modes and Transformations

The reactivity of Benzenamine, 2-[(aminooxy)carbonyl]- is largely inferred from its constituent functional groups: the aniline and the hydroxamic acid. However, the interplay between these groups could lead to unique and unexplored chemical transformations.

Future investigations could focus on:

Novel Cyclization Reactions : The attempted acetylation of 2-aminobenzohydroxamic acid has been shown to yield a cyclic hydroxamic acid, 3-hydroxy-2-methyl-3H-quinazolin-4-one, rather than the expected N-acetyl derivative. nih.gov This indicates a propensity for intramolecular reactions. A systematic study of this reactivity with a broader range of electrophiles could lead to new heterocyclic scaffolds.

Metalla-Pinner Reactions : Benzohydroxamic acids have been shown to undergo a novel "metalla-Pinner reaction" with platinum-nitrile complexes, demonstrating an unusual reactivity mode of the hydroxamic acid group. bath.ac.uknih.gov Exploring the potential of Benzenamine, 2-[(aminooxy)carbonyl]- to participate in similar or analogous metal-mediated transformations could open new avenues for functionalization.

Directed C-H Functionalization : The amino and hydroxamic acid groups can act as directing groups in transition-metal-catalyzed C-H activation. acs.orgbath.ac.uk Research into how the combined electronic and steric effects of the ortho-amino and carbonyl(aminooxy) groups influence the regioselectivity of C-H functionalization on the benzene ring could yield methods for producing highly substituted aniline derivatives. researchgate.net

Photocatalytic and Electrochemical Reactions : The aniline moiety is redox-active and susceptible to photocatalytic transformations. Investigating the behavior of Benzenamine, 2-[(aminooxy)carbonyl]- under various photocatalytic or electrochemical conditions could uncover new reaction pathways for derivatization that are not accessible through traditional thermal methods.

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. nih.gov Future research on Benzenamine, 2-[(aminooxy)carbonyl]- should prioritize the development of green synthetic protocols.

Key avenues for exploration include:

Photocatalysis : The synthesis of anilines from nitrobenzene (B124822) precursors has been achieved using photocatalysis with materials like phosphorus-doped titanium dioxide under visible light, offering an environmentally benign alternative to traditional reduction methods. nih.gov This approach could be adapted for the synthesis of the target compound.

Sunlight-Driven Reactions : The N-acetylation of anilines has been successfully performed using sunlight as a clean and inexpensive energy source with a mild Lewis acid catalyst. researchgate.net Exploring solar-mediated synthesis for the acylation or other transformations of Benzenamine, 2-[(aminooxy)carbonyl]- aligns with green chemistry principles.

Microwave-Assisted Synthesis : Microwave irradiation has been shown to accelerate the synthesis of hydroxamic acids and anilines, often without the need for organic solvents or metal catalysts. synplechem.comnih.govvapourtec.com Applying microwave-assisted protocols could significantly reduce reaction times and energy consumption. bohrium.com

Enzymatic Synthesis : The use of enzymes like lipase, nitrilase, or amidase for the synthesis of hydroxamic acids offers a highly selective and environmentally friendly route, producing pure products under mild conditions. vapourtec.com Investigating enzymatic routes to Benzenamine, 2-[(aminooxy)carbonyl]- from suitable precursors is a promising green approach.

Table 2: Comparison of Green Synthesis Approaches

MethodEnergy SourceKey AdvantagePotential Application
PhotocatalysisVisible LightUse of renewable energy, mild conditionsReduction of nitro-precursor
Solar SynthesisSunlightAbundant, cost-free energy sourceN-acetylation and other condensations
Microwave-AssistedMicrowavesRapid heating, reduced reaction timesHydroxamic acid formation, cyclizations
Enzymatic SynthesisAmbient Temp.High selectivity, biodegradable catalystDirect synthesis from esters/amides

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automation are transforming pharmaceutical and chemical manufacturing by enabling safer, more efficient, and reproducible synthesis. nih.govnih.gov The application of these technologies to the synthesis of Benzenamine, 2-[(aminooxy)carbonyl]- is a significant area for future development.

Continuous Flow Synthesis : The synthesis of both hydroxamic acids and primary amines has been successfully demonstrated in continuous flow reactors. vapourtec.comorganic-chemistry.orggoogle.com These systems offer superior control over reaction parameters like temperature and residence time, which is particularly advantageous for handling potentially unstable intermediates or hazardous reagents like hydroxylamine (B1172632). bohrium.comgoogle.comnih.gov A multi-step flow process could be designed for the synthesis of Benzenamine, 2-[(aminooxy)carbonyl]-, potentially telescoping multiple reaction steps without intermediate isolation.

Automated Synthesis Platforms : Automated systems, sometimes referred to as "robotic chemists," can accelerate the optimization of reaction conditions and the synthesis of compound libraries for screening. nih.govacs.org Such platforms could be employed to rapidly explore the reactivity of Benzenamine, 2-[(aminooxy)carbonyl]- or to synthesize a diverse array of its derivatives by systematically varying reactants and conditions in a high-throughput manner. nih.govorganic-chemistry.org The integration of synthesis, purification, and analysis in these automated platforms streamlines the entire discovery process. acs.org

The development of a robust flow or automated synthesis protocol would be a crucial step towards the scalable and on-demand production of this compound and its derivatives for further research and potential applications.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting properties, and designing new molecules. nih.gov For Benzenamine, 2-[(aminooxy)carbonyl]-, computational modeling represents a largely untapped resource.

Future research should leverage computational approaches to:

Predict Reactivity and Regioselectivity : Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the activation barriers for different transformations, and explain the regioselectivity observed in C-H functionalization or cyclization reactions. This predictive power can guide experimental design and reduce the need for extensive empirical screening.

Pharmacophore Modeling and Virtual Screening : Hydroxamic acid derivatives are well-known inhibitors of metalloenzymes like histone deacetylases (HDACs). researchgate.netnih.gov If Benzenamine, 2-[(aminooxy)carbonyl]- or its derivatives are investigated for biological activity, computational methods such as pharmacophore modeling, molecular docking, and molecular dynamics (MD) simulations can be used to predict binding modes to target proteins and to guide the design of more potent and selective inhibitors. researchgate.netsynplechem.com

Structure-Activity Relationship (SAR) Studies : By combining synthetic efforts with computational analysis, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate structural features of a series of derivatives with their biological activity, providing valuable insights for the rational design of new compounds with improved properties. researchgate.net

These computational strategies will be instrumental in accelerating the research and development cycle for Benzenamine, 2-[(aminooxy)carbonyl]-, making the exploration of its chemical and biological potential more efficient and targeted.

Q & A

Q. What synthetic methodologies are recommended for synthesizing Benzenamine, 2-[(aminooxy)carbonyl]-, and how can purity be optimized?

Synthesis of this compound involves coupling an aminooxy group (-ONH2_2) to a carbonyl-substituted aniline derivative. Key steps include:

  • Acylation : React 2-aminobenzoic acid derivatives with carbonylating agents (e.g., phosgene analogs) to introduce the carbonyl group.
  • Aminooxy Conjugation : Use nucleophilic substitution or condensation reactions with hydroxylamine derivatives under controlled pH (e.g., mildly acidic conditions) to attach the aminooxy moiety .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What spectroscopic techniques are critical for characterizing Benzenamine, 2-[(aminooxy)carbonyl]-?

  • NMR : 1^1H and 13^{13}C NMR confirm structural integrity. For example, the aminooxy carbonyl group shows a distinct carbonyl signal at ~165–170 ppm in 13^{13}C NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns. Look for [M+H]+^+ or [M–NH2_2O]+^+ ions .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm1^{-1}) and N–O (~950 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms of Benzenamine, 2-[(aminooxy)carbonyl]- with aldehydes be studied?

  • Experimental Design :
    • Use stopped-flow spectroscopy or FT-ICR-MS (as in ) to monitor oxime ether formation rates with aldehydes (e.g., acrolein).
    • Vary temperature (25–60°C) and pH (4–8) to determine activation energy (EaE_a) via Arrhenius plots.
    • Compare reactivity with β-ammonium-substituted analogs (e.g., ADMH in ) to assess Brønsted acid catalysis effects.
  • Data Analysis : Lower EaE_a (<75 kJ/mol) suggests water elimination in the rate-determining step. Discrepancies in rates under different conditions may indicate competing mechanisms (e.g., acid-catalyzed vs. uncatalyzed pathways) .

Q. How do computational models explain the reactivity of Benzenamine, 2-[(aminooxy)carbonyl]- in nucleophilic reactions?

  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to map transition states during oxime ether formation.
  • Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate polar protic vs. aprotic environments. Higher reactivity in polar solvents aligns with stabilization of zwitterionic intermediates .
  • Electrostatic Potential Maps : Identify nucleophilic hotspots (e.g., aminooxy oxygen) and predict regioselectivity in multi-aldehyde systems .

Q. How can contradictions in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved for this compound?

  • Experimental Replication : Standardize assay conditions (e.g., DPPH radical scavenging at 517 nm) across labs to minimize variability.
  • Mechanistic Probes : Use spin-trapping agents (e.g., TEMPO) in ESR spectroscopy to distinguish radical scavenging vs. redox-cycling pathways .
  • Cellular Models : Compare results in immortalized cell lines (e.g., HEK293) vs. primary cells to assess context-dependent effects .

Methodological Recommendations

  • Synthetic Optimization : Replace traditional hydroxylamine salts with stabilized aminooxy reagents (e.g., N-hydroxysuccinimide esters) to improve yield .
  • Data Reproducibility : Adopt open-access spectral databases (e.g., NIST Chemistry WebBook ) for cross-verification of NMR/MS data.
  • Advanced Instrumentation : Couple LC-MS with ion mobility spectrometry (IMS) to resolve isobaric intermediates in complex reaction mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.